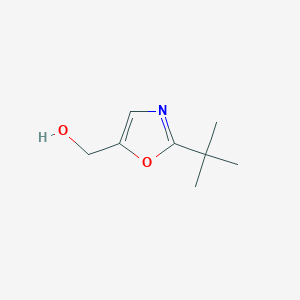

(2-Tert-butyl-1,3-oxazol-5-yl)methanol

Description

Properties

IUPAC Name |

(2-tert-butyl-1,3-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)7-9-4-6(5-10)11-7/h4,10H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXJZBPIXFPGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The tert-butyl substituent at the 2-position and the hydroxymethyl group at the 5-position require selective introduction either prior to or after ring formation.

Specific Preparation Routes for (2-Tert-butyl-1,3-oxazol-5-yl)methanol

Synthesis via Isocyanide-Based Multicomponent Reactions

A notable method involves palladium-catalyzed multicomponent reactions using isocyanides, aldehydes, and bases. For example, related oxazole derivatives have been synthesized by reacting chloro-substituted quinoline aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) and bases such as potassium carbonate or cesium carbonate in solvents like ethanol or DMSO at room temperature or elevated temperatures (up to 80°C). The reaction proceeds through tandem oxazole formation and functionalization steps, yielding substituted oxazoles with good selectivity and moderate to high yields.

Although this exact method targets quinoline-oxazole hybrids, the underlying chemistry—using TosMIC as a versatile isocyanide source and base-promoted cyclization—can be adapted to synthesize 1,3-oxazole rings bearing bulky substituents such as tert-butyl groups.

Functionalization of Oxazole Rings via Electrophilic and Nucleophilic Substitution

Electrophilic chlorination and subsequent substitution reactions on oxazole rings have been demonstrated in the synthesis of complex oxazole derivatives. For instance, late-stage electrophilic halogenation followed by nucleophilic displacement or coupling with hydroxymethyl groups is a strategy to install substituents at specific positions on the oxazole ring.

This approach allows for the introduction of the hydroxymethyl substituent at the 5-position after constructing the oxazole ring with the tert-butyl group already installed at the 2-position.

Use of Protected Amino Oxazoles and Subsequent Deprotection

Protected amino oxazoles have been synthesized using amide bond formation and cyclization strategies, followed by selective deprotection to yield hydroxylated oxazole derivatives. This method involves:

- Formation of amino acid derivatives with oxazole rings

- Protection of reactive groups during synthesis

- Final deprotection steps to reveal hydroxymethyl functionalities

This strategy is useful for preparing oxazole derivatives with sensitive functional groups such as hydroxyls.

Proposed Synthetic Route for this compound

Based on the collected data and typical synthetic approaches for similar compounds, the preparation of this compound likely involves the following key steps:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 2-tert-butyl-substituted oxazole ring | Cyclization of α-amino alcohol or aldehyde with tert-butyl group precursor under dehydrative conditions or via TosMIC-mediated multicomponent reaction | Base (e.g., K2CO3 or Cs2CO3), solvent (EtOH or DMSO), room temp to 80°C |

| 2 | Introduction or preservation of hydroxymethyl group at 5-position | Functional group manipulation via substitution or protection/deprotection strategies | Electrophilic substitution or nucleophilic addition |

| 3 | Purification | Column chromatography or recrystallization | Use of solvents such as ethanol, methanol, or 2-propanol |

Data Table: Summary of Reaction Conditions from Related Oxazole Syntheses

Research Findings and Notes

- The use of p-toluenesulfonylmethyl isocyanide (TosMIC) is a versatile approach for oxazole ring formation, allowing for the introduction of substituents at defined positions.

- Bases such as potassium carbonate and cesium carbonate facilitate cyclization and substitution reactions without harsh conditions.

- Palladium catalysis can be employed for multicomponent reactions to build complex oxazole derivatives efficiently.

- Protection and deprotection strategies are essential when sensitive functional groups like hydroxymethyl are present, to avoid side reactions such as sulfonation.

- No direct literature was found providing a one-step synthesis of this compound, but the above methods are adaptable for its preparation based on structural similarity and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butyl-1,3-oxazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxazole ring can be reduced under specific conditions to form oxazoline derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: (2-Tert-butyl-1,3-oxazol-5-yl)carboxylic acid.

Reduction: (2-Tert-butyl-1,3-oxazoline-5-yl)methanol.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(2-Tert-butyl-1,3-oxazol-5-yl)methanol serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, facilitating advancements in synthetic methodologies.

Biology

This compound is under investigation for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacterial strains.

- Anticancer Effects : Research indicates that it could modulate pathways involved in cancer cell proliferation and apoptosis.

Medicine

The compound is being explored as a lead candidate in drug development due to its ability to interact with various biochemical targets. Its role in influencing oxidative stress responses makes it a candidate for therapeutic applications in diseases linked to oxidative damage.

Industry

In industrial applications, this compound is utilized in the development of new materials. Its properties are being harnessed to create polymers and catalysts with specific functionalities.

Cellular Effects

Research indicates that this compound influences cellular metabolism and signaling pathways. It has been shown to enhance metabolic activity and reduce oxidative stress under specific experimental conditions.

Case Study 1: Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial properties. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Cancer Cell Proliferation

In vitro experiments involving cancer cell lines revealed that this compound could inhibit cell growth through modulation of cell cycle regulators. The findings suggest that it may have utility as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of (2-Tert-butyl-1,3-oxazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

The structural and functional diversity of 1,3-oxazole derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of (2-tert-butyl-1,3-oxazol-5-yl)methanol with analogous compounds:

Structural Analogues with Varying Substituents

Key Observations :

- Lipophilicity : Halogenated derivatives (e.g., bromophenyl or dichlorophenyl) exhibit higher logP values than the target compound, favoring membrane permeability .

- Synthetic Accessibility : The dimethyl derivative (CAS 214553-55-6) is synthesized via a high-yield (81%) ester reduction, whereas the target compound’s commercial availability suggests scalable production .

Heterocyclic Variants

Key Observations :

- Electronic Properties : The 1,2,4-oxadiazole variant (with two nitrogens) may exhibit stronger hydrogen-bonding capacity compared to the 1,3-oxazole core .

- Bioactivity: Sulfonamide derivatives of 1,3-oxazoles (e.g., N-(4-cyano-1,3-oxazol-5-yl) sulfonamides) show anticancer activity (GI₅₀ < 100 µM), though the target compound’s biological profile remains unexplored .

Biological Activity

Overview

(2-Tert-butyl-1,3-oxazol-5-yl)methanol is a compound belonging to the oxazole family, characterized by its unique structure that includes a tert-butyl group and a hydroxymethyl group. This compound has garnered attention in scientific research for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biochemical interactions, mechanisms of action, and research findings related to the biological activity of this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Interaction with Biomolecules

This compound interacts with various enzymes, proteins, and other biomolecules. It has been observed to influence cellular functions by modulating signaling pathways and gene expression. The compound's interaction with enzymes involved in oxidative stress responses suggests its potential role in metabolic regulation.

Cellular Effects

The compound exhibits profound effects on different cell types. It influences cellular metabolism and signaling pathways, which can lead to enhanced metabolic activity and reduced oxidative stress under specific conditions.

Targeting Biological Pathways

This compound is known to interact with various biological targets through several mechanisms:

- Enzyme Inhibition/Activation : The compound can inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : It may block receptor binding sites, disrupting normal cellular signaling.

- Protein Function Disruption : The compound can alter protein functions by binding to critical sites.

Antimicrobial Activity

Studies have indicated that this compound demonstrates antimicrobial properties against a range of pathogens. Its efficacy has been tested against ESKAPE pathogens, which are known for their antibiotic resistance .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Klebsiella pneumoniae | Low |

Anticancer Properties

Research has shown that this compound exhibits potential anticancer effects. In vitro studies reveal that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways associated with cell survival and death .

Study 1: Efficacy Against ESKAPE Pathogens

A study published in MDPI demonstrated the synthesis of oxazole derivatives, including this compound, which showed significant activity against ESKAPE pathogens. The results indicated that the compound could serve as a lead for developing new antimicrobial agents .

Study 2: Anticancer Mechanisms

In another study focusing on cancer cell lines, this compound was found to inhibit cell proliferation and induce apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-Tert-butyl-1,3-oxazol-5-yl)methanol, and how can reaction conditions be optimized for yield and purity?

- Synthesis Routes : Common methods include cyclization of precursors like 4-tert-butylbenzaldehyde with amines in methanol or palladium-catalyzed reactions with isocyanides .

- Optimization : Key parameters include solvent choice (ethanol or DMF), base selection (K₂CO₃ or NaOH), and temperature control (60–80°C). Purification via column chromatography or recrystallization improves purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., tert-butyl at δ 1.3 ppm, oxazole protons at δ 7.2–8.1 ppm) .

- IR : Peaks at 3300–3500 cm⁻¹ (O-H stretch) and 1650–1700 cm⁻¹ (C=N/C-O oxazole ring) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., ~165–245 g/mol depending on substituents) .

Q. How is the tert-butyl group’s steric and electronic impact assessed in this compound?

- Computational Analysis : Density-functional theory (DFT) calculations (e.g., using B3LYP/6-31G*) model steric hindrance and electron-donating effects on the oxazole ring’s reactivity .

- Experimental Data : Compare reaction rates or regioselectivity with non-tert-butyl analogs to isolate steric/electronic contributions .

Advanced Research Questions

Q. What computational strategies predict the biological target interactions of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors. The tert-butyl group may enhance hydrophobic interactions in binding pockets .

- QSAR Models : Corolate substituent electronic parameters (Hammett σ) with activity data from analogs to predict potency .

Q. How can crystallographic challenges with this compound be addressed?

- Crystallization : Slow evaporation from DMSO/water mixtures improves crystal formation. The tert-butyl group may induce disorder; low-temperature (100 K) data collection reduces thermal motion artifacts .

- Refinement : SHELXL (via OLEX2) handles disorder modeling and anisotropic displacement parameters. Twin refinement may be needed for complex crystals .

Q. What strategies resolve contradictions in reported biological activities of oxazole derivatives?

- Standardized Assays : Use consistent cell lines (e.g., HCT-116 for anticancer screening) and dose ranges (1–100 µM) to minimize variability .

- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects or pathway modulations unique to the tert-butyl substituent .

Q. How can the oxazole ring be modified to improve pharmacokinetic properties?

- Prodrug Design : Esterify the methanol group to enhance bioavailability. Hydrolysis in vivo regenerates the active form .

- Ring Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to stabilize the ring against metabolic oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.